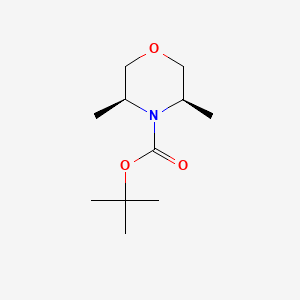
cis-tert-Butyl3,5-dimethylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate: is an organic compound with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . This compound is a morpholine derivative, which is a class of heterocyclic amines. It is used in various chemical synthesis processes and has applications in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate involves the reaction of (S,R)-meso-3,5-dimethylmorpholine-4-carboxylic acid tert-butyl ester with hydrogen chloride gas in methanol at 0°C. The reaction mixture is stirred for 20 minutes at 0°C and then for 5 hours at room temperature. The methanol is removed under reduced pressure, and the residue is partitioned between diethyl ether and 2 N sodium hydroxide. The organic layers are dried and concentrated to yield the desired morpholine as a yellow oil .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Analyse Chemischer Reaktionen
Types of Reactions: cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3,5-dimethylmorpholine-4-carboxylate: A similar compound without the cis configuration.
3,5-Dimethylmorpholine-4-carboxylate: Lacks the tert-butyl group.
Morpholine-4-carboxylate: A simpler morpholine derivative without the methyl and tert-butyl groups.
Uniqueness: cis-tert-Butyl 3,5-dimethylmorpholine-4-carboxylate is unique due to its specific configuration and substituents, which confer distinct chemical and biological properties. Its cis configuration and tert-butyl group make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
tert-butyl (3S,5R)-3,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-14-7-9(2)12(8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+ |
InChI-Schlüssel |
ABUPJBWQVITJLQ-DTORHVGOSA-N |
Isomerische SMILES |
C[C@@H]1COC[C@@H](N1C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1COCC(N1C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


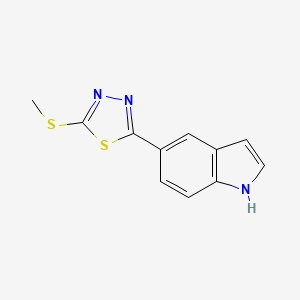
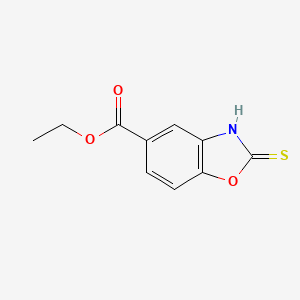
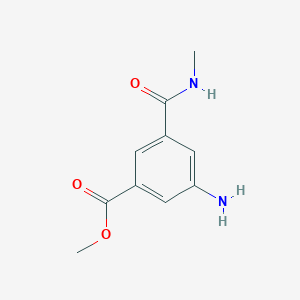
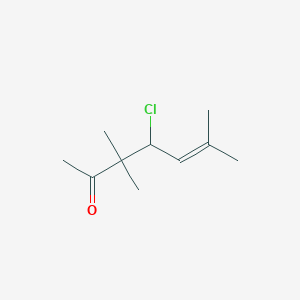
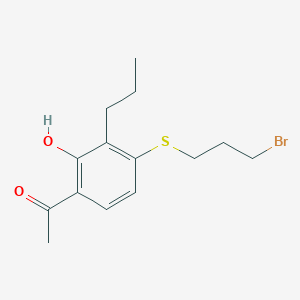
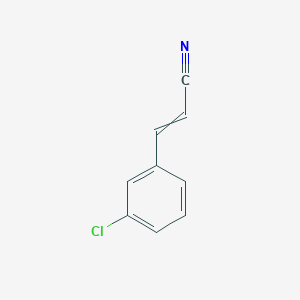
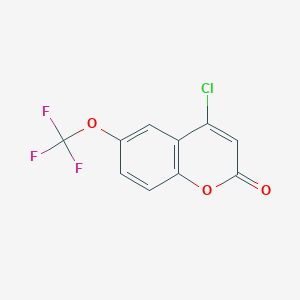
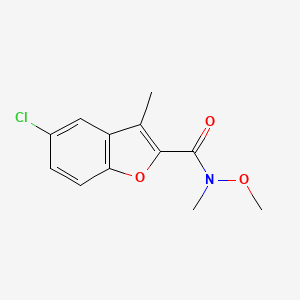
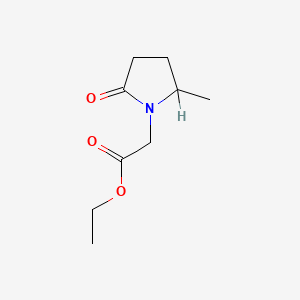
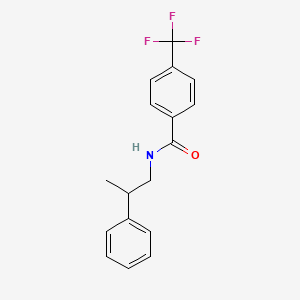
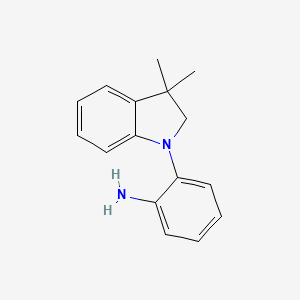
![3-(7-Chloroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B8591979.png)
![Ethyl 5-acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B8591993.png)
![1-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B8591997.png)
